molecular formula C17H18N2O2S B5876421 2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B5876421
M. Wt: 314.4 g/mol
InChI Key: MLWXDAZXQOFFQI-UHFFFAOYSA-N
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Description

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a chemical compound with a complex structure that includes both aniline and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 4-methylaniline with a suitable acylating agent to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the reaction with phenylacetamide to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to the presence of the 4-methylanilino group, which can impart specific chemical and biological properties. This structural feature may enhance its reactivity in certain chemical reactions and its efficacy in biological applications compared to similar compounds .

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-7-9-15(10-8-13)19-17(21)12-22-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXDAZXQOFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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